1-Iodo-4-(4-(trifluoromethoxy)phenoxy)benzene
CAS No.:
Cat. No.: VC13652938
Molecular Formula: C13H8F3IO2
Molecular Weight: 380.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8F3IO2 |
|---|---|
| Molecular Weight | 380.10 g/mol |
| IUPAC Name | 1-iodo-4-[4-(trifluoromethoxy)phenoxy]benzene |
| Standard InChI | InChI=1S/C13H8F3IO2/c14-13(15,16)19-12-7-5-11(6-8-12)18-10-3-1-9(17)2-4-10/h1-8H |
| Standard InChI Key | YRGFOYJINYGKDE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1OC2=CC=C(C=C2)I)OC(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1OC2=CC=C(C=C2)I)OC(F)(F)F |
Introduction
Structural and Molecular Characteristics
The compound features a central benzene ring connected via an ether linkage to a second aromatic ring substituted with iodine and a trifluoromethoxy group. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 380.101 g/mol | |
| Exact Mass | 379.952 g/mol | |
| Polar Surface Area | 18.46 Ų | |
| LogP (Partition Coeff.) | 4.98 |
The trifluoromethoxy group () enhances electrophilicity at the iodine-bearing ring, while the ether bridge moderates steric effects . The iodine atom serves as a potential site for cross-coupling reactions, a feature exploited in catalytic applications .
Synthetic Routes and Optimization
Nucleophilic Aromatic Substitution
A common synthesis involves reacting 4-iodophenol with 4-(trifluoromethoxy)phenyl bromide under basic conditions. In a representative procedure :
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Reagents: 4-Iodophenol (1.0 equiv), 4-(trifluoromethoxy)phenyl bromide (1.1 equiv), (4.0 equiv), DMF solvent.
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Conditions: Stirring at 80°C for 4–6 hours under nitrogen.
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Workup: Extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography.
This method achieves yields of 72–87%, with purity confirmed by GC-MS .
Alternative Pathways
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Ullmann Coupling: Copper-catalyzed coupling of 4-iodophenol with 4-(trifluoromethoxy)phenol, though less efficient (50–60% yield) .
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Protecting Group Strategies: Silane-protected intermediates (e.g., tert-butyldimethylsilyl ethers) improve solubility during synthesis .
Physicochemical Properties and Stability
Thermal and Chemical Stability
The trifluoromethoxy group confers resistance to hydrolysis under acidic conditions (e.g., ) but renders the compound susceptible to nucleophilic attack in basic media . Key stability observations include:
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Acidic Conditions (TFA, 25°C): No decomposition over 24 hours .
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Basic Conditions (KHMDS/THF): Partial degradation via C–O bond cleavage at elevated temperatures .
Spectroscopic Data
Reactivity and Functionalization
Cross-Coupling Reactions
The iodine substituent participates in nickel- or palladium-catalyzed couplings:
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Suzuki-Miyaura: Forms biaryl derivatives with boronic acids .
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Reductive Elimination: With thiosulfonates to construct C–S bonds (yields: 70–85%) .
Electrophilic Substitution
The electron-deficient aromatic ring undergoes nitration and sulfonation at the meta position relative to the iodine .
Applications in Organic Synthesis
Building Block for Pharmaceuticals
The compound serves as a precursor to antiviral and anticancer agents, leveraging its halogen and ether motifs . For example:
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Antiviral Derivatives: Substitution of iodine with heterocycles enhances activity against RNA viruses .
Materials Science
Incorporation into liquid crystals and OLED materials exploits its high thermal stability and electron-transport properties .
Challenges and Future Directions
Limitations
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Synthetic Scalability: Multi-step purification reduces efficiency for industrial applications .
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Stability in Protic Solvents: Degradation in alcohols limits use in certain reactions .
Research Opportunities
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Catalytic Asymmetric Reactions: Developing enantioselective couplings for chiral intermediates.
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Green Chemistry: Solvent-free or aqueous-phase synthesis to improve sustainability.
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